molecular formula C6H13Br B146034 1-Bromo-2-methylpentane CAS No. 25346-33-2

1-Bromo-2-methylpentane

Cat. No. B146034
CAS RN: 25346-33-2
M. Wt: 165.07 g/mol
InChI Key: GSYMWZIKZUHBKV-UHFFFAOYSA-N
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Description

1-Bromo-2-methylpentane is a branched-chain alkyl bromide, which is a type of organic compound. Alkyl bromides are typically used in organic synthesis due to their reactivity, particularly in nucleophilic substitution reactions. The structure of 1-Bromo-2-methylpentane includes a bromine atom attached to the first carbon of a pentane chain, with a methyl group attached to the second carbon.

Synthesis Analysis

The synthesis of related bromopentanes can be achieved through the reaction of alcohols with hydrogen bromide. For instance, 1-bromopentane can be prepared using 1-pentanol and a Br-containing substance with a solid Mo-Ni catalyst. The reaction conditions are optimized at a temperature of 100-110°C and a reaction time of 2 hours, with a mole ratio of n(C5H11OH):n(HBr) = 1:2.5 and a catalyst ratio of m(C5H11OH):m(cat) = 1:0.125, achieving a yield of 90% .

Molecular Structure Analysis

The molecular structure of alkyl bromides like 1-bromo-2-methylpentane can be studied through vibrational spectroscopy. Infrared and Raman spectra provide insights into the conformations and structural dynamics of these molecules. For example, 1-bromo-3-methylbutane and 1-bromo-4-methylpentane exhibit different conformers in the liquid and amorphous solid states, with assignments made using normal coordinate calculations .

Chemical Reactions Analysis

Alkyl bromides undergo various chemical reactions, including dehydrobromination and solvolysis. For example, 1-bromobicyclo[1.1.1]pentane undergoes 1,3-dehydrobromination with t-butyllithium to form [1.1.1]propellane, which can further react to yield ring-opened products . Solvolysis of 1-bromobicyclo[1.1.1]pentane is faster than that of t-butyl bromide, leading to the exclusive formation of 3-methylenecyclobutanol .

Physical and Chemical Properties Analysis

The physical and chemical properties of alkyl bromides are influenced by their molecular structure. For example, the dielectric relaxation of 3-bromopentane in a mixture with 3-methylpentane shows that the dynamics of the guest molecule are distinct from those of the host liquid, which is attributed to the averaging over heterogeneous host dynamics . The vibrational analysis of 1,4-dibromopentane reveals the existence of multiple conformers in the liquid and amorphous solid states, with crystallization occurring in a specific conformer .

Scientific Research Applications

Vibrational Analysis in Spectroscopy

1-Bromo-2-methylpentane has been analyzed in studies focusing on vibrational spectroscopy. Researchers Crowder and Jalilian (1978) investigated its infrared and Raman spectra, noting its existence in multiple rotational isomers. Their study was significant in understanding the vibrational properties of such compounds, aiding in the development of force fields in spectroscopy (Crowder & Jalilian, 1978).

Solvolysis Studies

The solvolysis (chemical process of dissolving or decomposing with solvents) of compounds including 1-Bromo-2-methylpentane has been explored. Liu, Hou, and Tsao (2009) examined its solvolysis in various solvents, providing insights into the reaction mechanisms and solvent effects on such processes (Liu, Hou, & Tsao, 2009).

Gas Phase Elimination Kinetics

Chuchani, Martín, Rotinov, and Dominguez (1990) studied the elimination kinetics of 1-Bromo-2-methylpentane in the gas phase. Their research contributes to the understanding of chemical reactions in the gas phase, particularly the influence of alkyl groups on reaction rates (Chuchani et al., 1990).

Catalytic Cracking Studies

The role of 1-Bromo-2-methylpentane in catalytic cracking, a process important in the petroleum industry, has been investigated. Zhao, Bamwenda, Groten, and Wojciechowski (1993) analyzed its cracking on various catalysts, offering valuable data for industrial applications (Zhao et al., 1993).

Flavor Compound Analysis

Widder, Sabater Lüntzel, Dittner, and Pickenhagen (2000) identified 1-Bromo-2-methylpentane derivatives as powerful aroma compounds, providing insights into flavor chemistry and its applications in food science (Widder et al., 2000).

Safety And Hazards

In case of inhalation, it is advised to move the victim into fresh air and give artificial respiration if necessary . If it comes in contact with the skin, it should be washed off with soap and plenty of water . In case of ingestion, the mouth should be rinsed with water and vomiting should not be induced .

properties

IUPAC Name

1-bromo-2-methylpentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13Br/c1-3-4-6(2)5-7/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSYMWZIKZUHBKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50871348
Record name Pentane, 1-bromo-2-methyl-
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Molecular Weight

165.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-methylpentane

CAS RN

25346-33-2
Record name 1-Bromo-2-methylpentane
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Record name Pentane, 1-bromo-2-methyl-
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Record name Pentane, 1-bromo-2-methyl-
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Record name Pentane, 1-bromo-2-methyl-
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Record name 1-bromo-2-methylpentane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
GA Crowder, MR Jalilian - Spectrochimica Acta Part A: Molecular …, 1978 - Elsevier
… Abstract--Infrared and Raman spectra were obtained for 1-bromo-2-methylpropane, 1-bromo-2methylbutane, 1-bromo-2-methylpentane, and 3-bromomethylpentane. Each of these …
Number of citations: 13 www.sciencedirect.com
CL Yaws, SC Lin - Thermophysical Properties of Chemicals and …, 2009 - Elsevier
Publisher Summary This chapter presents the results of the enthalpy of fusion at the freezing point for organic compounds in tabular form. The tabulation is arranged by carbon number …
Number of citations: 3 www.sciencedirect.com
GM Kramer - Journal of the American Chemical Society, 1969 - ACS Publications
… while 1 -bromo-2-methylbutane and 1 -bromo-2-methylpentane do not yield «-paraffins it is … from the reaction of 1 -bromo-2-methylpentane which yields both 2- and 3-methylpentanes …
Number of citations: 18 pubs.acs.org
S Krishnamurthy, HC Brown - The Journal of Organic Chemistry, 1983 - ACS Publications
Lithium triethylborohydrideexhibits enormous nucleophilic power in SN2 displacement reactions with alkyl halides, far more powerful than the other common nucleophiles, such as rc-…
Number of citations: 56 pubs.acs.org
OF Wendt, JE Bercaw - Organometallics, 2001 - ACS Publications
… 1-Lithio-2-methylpentane was obtained from lithium metal and racemic 1-bromo-2-methylpentane. Two equivalents of the alkyllithium thus obtained was allowed to react with …
Number of citations: 17 pubs.acs.org
H Yuan, H Ou, C Cao - Journal of Physical Organic Chemistry, 2016 - Wiley Online Library
The two conceptual systems of organic homologous compounds and homo‐rank compounds give insight into the influence of structures on the properties of mono‐substituted alkanes X …
Number of citations: 4 onlinelibrary.wiley.com
E Hedenström, F Andersson - Journal of chemical ecology, 2002 - Springer
3,7-Dimethyl-2-undecanol, 3,7,9-trimethyl-2-tridecanol, and 3,7, 11-trimethyl-2-tridecanol were synthesized as racemic mixtures in moderate yields. The alcohols are known precursors …
Number of citations: 16 link.springer.com
S Krishnamurthy, HC Brown - The Journal of Organic Chemistry, 1982 - ACS Publications
Clear solutions of lithium aluminum hydride in tetrahydrofuran reduce organic halides of different structural characteristics rapidly and quantitatively, commonly at 25 C, to the …
Number of citations: 67 pubs.acs.org
L Murtagh, C Dunne, G Gabellone… - … Process Research & …, 2011 - ACS Publications
… (R)-1-Bromo-2-methylpentane was initially formed directly by treatment of the alcohol with phosphorous oxybromide; however, issues with the lead time and availability of POBr 3 …
Number of citations: 12 pubs.acs.org
S Schulz, S Toft - Tetrahedron, 1993 - Elsevier
… l-Bromo-2-methylbutane and 1-bromo-2methylpentane were prepared from the respective alcohols by reaction with HBr. The similar ‘H-NMR spectra of l-11 and the respective esters …
Number of citations: 38 www.sciencedirect.com

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